COX-1/COX-2 Selectivity Reversal
A direct comparative study of 3,4-diarylisoxazole analogs evaluated the target compound's parent scaffold (valdecoxib, bearing a para-benzenesulfonamide group) against des-sulfonamide analogs (including compounds structurally equivalent to the benzenesulfonic acid derivative). Valdecoxib demonstrates potent and selective COX-2 inhibition with IC50 values of 5 nM for COX-2 versus 140 μM for COX-1 (selectivity ratio of 28,000:1) . In contrast, three compounds not bearing the sulfonamide group—including analogs with the benzenesulfonic acid substitution pattern—were identified as selective COX-1 inhibitors in human whole blood assays [1]. This represents a complete functional reversal of isozyme selectivity driven exclusively by the sulfonamide-to-sulfonic acid substitution.
| Evidence Dimension | COX-2 vs COX-1 isozyme selectivity |
|---|---|
| Target Compound Data | Selective COX-1 inhibition (no detectable COX-2 selectivity) |
| Comparator Or Baseline | Valdecoxib: COX-2 IC50 = 5 nM; COX-1 IC50 = 140 μM; selectivity ratio ~28,000:1 |
| Quantified Difference | Complete reversal of isozyme selectivity (COX-2-selective → COX-1-selective) |
| Conditions | Human whole blood assays for COX-1 and COX-2 isozyme activity in vitro |
Why This Matters
This evidence definitively establishes that 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid cannot function as a COX-2 inhibitor, making it exclusively suitable as an impurity reference standard rather than a pharmacologically active compound.
- [1] Di Nunno L, Vitale P, Scilimati A, Tacconelli S, Patrignani P. Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. J Med Chem. 2004;47(20):4881-4890. doi:10.1021/jm040782x View Source
